

Application Notes and Protocols: Enhancing Welding Electrode Durability with Ferrotungsten

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Compound of Interest

Compound Name: FERROTUNGSTEN)

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These application notes provide a comprehensive guide to incorporating ferrotungsten into welding electrodes to enhance their durability. This document outlines the formulation of such electrodes, detailed experimental protocols for their fabrication and testing, and presents quantitative data on the resulting improvements in mechanical properties. The information is intended to support researchers in developing advanced welding consumables with superior wear resistance.

Introduction

The durability of welding electrodes is a critical factor in a variety of industrial applications, directly impacting the quality and longevity of welded joints, particularly in hardfacing applications where wear resistance is paramount. Ferrotungsten, an alloy of iron and tungsten, is a key additive in the formulation of high-performance welding electrode coatings. The presence of tungsten carbides, formed during the welding process, significantly increases the hardness and wear resistance of the deposited weld metal. These notes detail the methods for creating and evaluating ferrotungsten-enhanced welding electrodes.

Electrode Formulation

The formulation of the electrode coating is crucial for achieving the desired performance characteristics. The coating not only provides shielding from the atmosphere but also introduces alloying elements into the weld pool. A typical formulation for a high-hardness, wear-

resistant surfacing electrode incorporating a tungsten-based component is presented in Table 1.

Table 1: Example Formulation of a High-Hardness, Wear-Resistant Electrode Coating

Component	Percentage by Mass (%)
Marble	24 - 28
Fluorite	19 - 23
Zirconite	1 - 3
Graphite	2 - 5
Quartz	1 - 3
Tungsten Carbide	17 - 21
Ferrotitanium	1 - 4
Ferromolybdenum	1 - 5
High-Carbon Ferrochromium	9 - 13
Ferrovandium	10 - 14

Source: Adapted from patent CN111922549B. Note: This formulation uses tungsten carbide. Ferrotungsten can be used as an alternative source of tungsten.

Experimental Protocols

Fabrication of Experimental Welding Electrodes

This protocol describes the laboratory-scale fabrication of shielded metal arc welding (SMAW) electrodes with a ferrotungsten-enhanced coating.

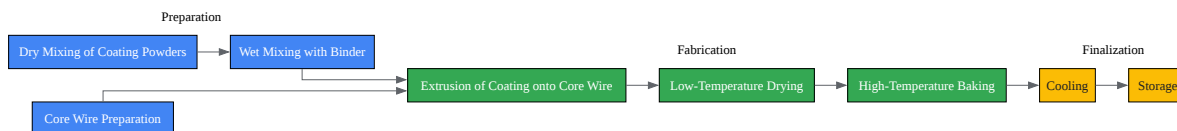
Materials and Equipment:

- Core wire (mild steel, appropriate diameter)

- Coating components (as per formulation in Table 1, with ferrotungsten substituting or supplementing tungsten carbide)
- Binder (e.g., sodium silicate or potassium silicate)
- Mixer (planetary or similar)
- Extrusion press
- Drying oven

Procedure:

- Core Wire Preparation: Cut the mild steel core wire to the desired length. Ensure the wire is clean and free from contaminants.
- Dry Mixing: Accurately weigh the powdered components of the electrode coating and dry-mix them until a homogeneous mixture is achieved.
- Wet Mixing: Gradually add the binder to the dry mixture while continuing to mix. The amount of binder should be sufficient to form a plastic, extrudable paste.
- Extrusion: Load the paste into the extrusion press and apply it concentrically onto the core wires.
- Drying: Carefully transfer the coated electrodes to a drying oven. Dry at a low temperature (e.g., 100-150°C) for a specified period to remove moisture without cracking the coating.
- Baking: Increase the oven temperature to a higher temperature (e.g., 250-400°C) and bake for a defined duration to cure the coating and remove residual moisture.
- Cooling and Storage: Allow the electrodes to cool to room temperature and store them in a dry environment.



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Figure 1: Experimental Workflow for Welding Electrode Fabrication

Hardness Testing of Weld Deposits

This protocol outlines the procedure for measuring the hardness of the weld metal deposited from the experimental electrodes using the Vickers hardness test.

Materials and Equipment:

- Welded specimens (prepared by depositing a weld bead on a mild steel plate)
- Mounting press and embedding resin
- Grinding and polishing machine with abrasive papers and cloths
- Vickers microhardness tester
- Optical microscope

Procedure:

- Specimen Preparation: Section the welded plate perpendicular to the welding direction. Mount the cross-section in an embedding resin.
- Grinding and Polishing: Grind the mounted specimen using successively finer grades of abrasive paper to achieve a flat surface. Polish the surface to a mirror finish using

appropriate polishing cloths and diamond suspensions.

- Etching (Optional): Etch the polished surface with a suitable reagent (e.g., Nital) to reveal the microstructure of the weld metal, heat-affected zone (HAZ), and base metal.
- Hardness Measurement:
 - Place the polished specimen on the stage of the Vickers microhardness tester.
 - Select an appropriate load and dwell time (e.g., HV10).
 - Make indentations in the center of the weld metal, the HAZ, and the base metal. Ensure a minimum distance of 2.5 times the diagonal of the indentation between adjacent indentations.[1]
 - Measure the diagonals of each indentation using the microscope of the hardness tester.[1][2]
 - Calculate the Vickers hardness number (HV) for each indentation.[3]
 - Take multiple readings in each zone to ensure statistical reliability.



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Figure 2: Workflow for Vickers Hardness Testing of Weld Deposits

Wear Resistance Testing

This protocol details the procedure for evaluating the abrasive wear resistance of the weld deposits according to the ASTM G65 standard.[4][5][6][7][8]

Materials and Equipment:

- Dry sand/rubber wheel abrasion test apparatus[4][5][6][7][8]
- Test specimens with a flat surface of the weld deposit
- Standardized abrasive (e.g., AFS 50-70 silica sand)[5]
- Analytical balance

Procedure:

- Specimen Preparation: Prepare a test specimen from the welded plate with a flat surface of the hardfacing deposit. Clean the specimen and accurately measure its initial mass.
- Test Execution:
 - Mount the specimen in the test apparatus.
 - Set the desired load and number of revolutions for the rubber wheel (e.g., ASTM G65 Procedure A: 130 N load, 6000 revolutions).[8]
 - Start the test, ensuring a constant flow of the abrasive between the rubber wheel and the specimen.
- Final Measurement: After the test is complete, remove the specimen, clean it thoroughly to remove any adhered abrasive particles, and accurately measure its final mass.
- Calculation of Wear Loss: Calculate the mass loss by subtracting the final mass from the initial mass. Convert the mass loss to volume loss using the density of the weld metal. A lower volume loss indicates higher wear resistance.[5]

Data Presentation

The following tables present hypothetical comparative data for a standard hardfacing electrode and an experimental electrode enhanced with ferrotungsten.

Table 2: Comparative Hardness of Weld Deposits

Weld Zone	Standard Electrode (HV10)	Ferrotungsten Electrode (HV10)
Weld Metal	550 ± 25	750 ± 30
Heat-Affected Zone (HAZ)	400 ± 20	420 ± 22
Base Metal (Mild Steel)	180 ± 10	180 ± 10

Table 3: Comparative Wear Resistance of Weld Deposits (ASTM G65 Procedure A)

Electrode Type	Initial Mass (g)	Final Mass (g)	Mass Loss (g)	Volume Loss (mm ³)
Standard Electrode	150.25	149.80	0.45	57.3
Ferrotungsten Electrode	151.10	150.85	0.25	31.8

(Assuming a density of 7.85 g/cm³ for the weld deposit)

Conclusion

The incorporation of ferrotungsten into the coating of welding electrodes presents a viable strategy for significantly enhancing the durability of weld deposits. The formation of hard tungsten carbides in the weld metal leads to a substantial increase in hardness and a marked improvement in abrasive wear resistance. The protocols outlined in these notes provide a framework for the systematic development and evaluation of such high-performance welding consumables. Further research can focus on optimizing the percentage of ferrotungsten and other alloying elements to achieve a tailored balance of hardness, toughness, and weldability for specific applications.

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